molecular formula C10H12FNO B3169446 4-(Cyclopropylmethoxy)-3-fluoroaniline CAS No. 937598-42-0

4-(Cyclopropylmethoxy)-3-fluoroaniline

Cat. No.: B3169446
CAS No.: 937598-42-0
M. Wt: 181.21 g/mol
InChI Key: VPVCNCVXXUJMLC-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-fluoroaniline is an aromatic amine featuring a cyclopropylmethoxy group at the para-position and a fluorine atom at the meta-position relative to the aniline group. Its molecular weight is approximately 181.22 g/mol (based on analogs in and ). The cyclopropylmethoxy group introduces steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to simpler alkoxy substituents .

Properties

IUPAC Name

4-(cyclopropylmethoxy)-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVCNCVXXUJMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268359
Record name 4-(Cyclopropylmethoxy)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937598-42-0
Record name 4-(Cyclopropylmethoxy)-3-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937598-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopropylmethoxy)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-3-fluoroaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and cyclopropylmethanol.

    O-Alkylation: The first step involves the O-alkylation of 3-fluoroaniline with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction forms the intermediate this compound.

    Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of fluorinated anilines, including 4-(cyclopropylmethoxy)-3-fluoroaniline, in the development of anticancer agents. Compounds with similar structures have shown promising results in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation. For instance, derivatives of fluorinated anilines have been investigated for their ability to modulate the STAT3 signaling pathway, which is crucial in many cancers .

Mitochondrial Uncouplers

Another significant application is in the field of mitochondrial uncoupling agents. Research has demonstrated that certain derivatives of fluorinated anilines can increase cellular metabolic rates by acting as uncouplers of oxidative phosphorylation. This mechanism has potential therapeutic implications for conditions such as nonalcoholic steatohepatitis (NASH) and obesity-related metabolic disorders .

Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for the introduction of the cyclopropylmethoxy group onto the aromatic ring efficiently. This method is advantageous due to its high yield and selectivity .

Material Science

In material science, this compound serves as a precursor for developing advanced materials such as polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine into polymer backbones has been shown to enhance thermal stability and processability .

Case Study 1: Anticancer Efficacy

A study conducted on various fluorinated aniline derivatives, including this compound, evaluated their cytotoxic effects against several cancer cell lines such as MDA-MB-231 and HCT116. The results indicated that these compounds exhibited significant antiproliferative activity, suggesting their potential as lead compounds in cancer therapy .

Case Study 2: Metabolic Regulation

In another research project focusing on metabolic regulation, compounds similar to this compound were tested for their ability to influence mitochondrial function in vitro. The findings revealed that these compounds could effectively increase oxygen consumption rates in muscle cells, highlighting their role as potential therapeutic agents for metabolic disorders .

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aniline Derivatives

The table below compares 4-(Cyclopropylmethoxy)-3-fluoroaniline with analogs differing in substituent type, position, or ring structure:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclopropylmethoxy (4), F (3) ~181.22 Precursor for PDE4 inhibitors; high lipophilicity
3-Fluoro-4-methoxyaniline Methoxy (4), F (3) 141.14 Simpler analog; lower steric bulk
4-(Cyclohexylmethoxy)-3-fluoroaniline Cyclohexylmethoxy (4), F (3) ~223.29 Increased lipophilicity; potential for CNS targeting
3-Cyclopropyl-4-fluoroaniline Cyclopropyl (3), F (4) 151.17 Altered electronic effects; rigid structure
4-Chloro-N-(cyclopropylmethyl)-3-fluoroaniline Cl (4), F (3), cyclopropylmethyl (N) 214.67 Halogenated variant; potential for covalent binding
Key Observations:
  • Lipophilicity : The cyclopropylmethoxy group in the target compound enhances lipophilicity compared to methoxy (3-Fluoro-4-methoxyaniline) but is less bulky than cyclohexylmethoxy derivatives ().
PDE4 Inhibition (Indirect Evidence):
  • Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) shares the cyclopropylmethoxy motif and exhibits potent PDE4 inhibition (IC₅₀ = 0.8 nM in neutrophils) .
  • Piclamilast (RP 73401) and cilomilast (Ariflo) lack the cyclopropylmethoxy group and show reduced potency (IC₅₀ = 2–13 nM and 40–3000 nM, respectively), highlighting the importance of this substituent .
Anti-inflammatory Potential:

Compounds with cyclopropylmethoxy groups demonstrate broad anti-inflammatory effects across leukocytes (e.g., monocytes, T cells), whereas methoxy or smaller alkoxy analogs are less effective .

Biological Activity

4-(Cyclopropylmethoxy)-3-fluoroaniline is an organic compound characterized by a cyclopropylmethoxy group and a fluorine atom attached to an aniline structure. Its unique chemical properties and structural features make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure

  • Chemical Formula : C11_{11}H12_{12}FNO
  • CAS Number : 937598-42-0

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its stability and may influence its binding affinity to biological targets, potentially leading to various therapeutic effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that certain aniline derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways through which this compound exerts its effects require further investigation but may involve modulation of signaling pathways associated with cancer cell growth.

PDE Inhibition

Inhibitors of phosphodiesterase (PDE) enzymes are known to play significant roles in regulating cellular signaling pathways. Compounds structurally related to this compound have been explored for their ability to inhibit PDE4, which is involved in inflammatory responses. Such inhibition could lead to therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntimicrobialActivity against pathogenic bacteria
PDE InhibitionPotential anti-inflammatory effects

Case Study: Anticancer Activity

A recent study investigated the effects of various aniline derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells. The study highlighted the importance of substituent groups in modulating biological activity, suggesting that further modifications could enhance potency.

Case Study: PDE4 Inhibition

Research focused on the development of selective PDE4 inhibitors has shown promising results with compounds featuring similar structural motifs as this compound. These studies demonstrated that such inhibitors could effectively reduce inflammation in animal models, paving the way for potential therapeutic applications in respiratory diseases.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for structural confirmation of 4-(Cyclopropylmethoxy)-3-fluoroaniline, and how are spectral assignments validated?

  • Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to identify the cyclopropylmethoxy group (δ ~3.5–4.5 ppm for OCH2_2 and δ ~0.5–1.5 ppm for cyclopropyl protons) and fluorine-induced deshielding effects on aromatic protons. Compare with structurally analogous compounds like 4-(dodecylthio)-3-fluoroaniline, where fluorine causes splitting patterns in aromatic regions .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (C10_{10}H12_{12}FNO). Fragmentation patterns help distinguish substituent positions.
  • Validation : Cross-reference with computational predictions (DFT-based NMR chemical shift calculations) and literature data for related fluoroanilines .

Q. How can synthetic purity of this compound be optimized, and what analytical techniques are critical for quality control?

  • Answer :

  • Synthetic Optimization : Use Ullmann coupling for ether bond formation (3-fluoro-4-nitroaniline + cyclopropylmethyl bromide), followed by nitro group reduction. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Quality Control :
  • HPLC : Monitor purity (≥95%) using a C18 column and UV detection at 254 nm.
  • Elemental Analysis : Validate C, H, N, and F percentages against theoretical values.
  • Melting Point : Compare with literature values for analogous compounds (e.g., 4-Fluoro-2-methylaniline: mp 93–97°C ).

Advanced Research Questions

Q. How do electronic effects of the cyclopropylmethoxy and fluorine substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Answer :

  • Electronic Analysis :
  • The electron-donating cyclopropylmethoxy group directs EAS to the ortho/para positions relative to the oxygen.
  • Fluorine’s electron-withdrawing effect deactivates the ring but enhances meta-directing character.
  • Methodology :
  • Perform nitration (HNO3_3/H2_2SO4_4) or bromination (Br2_2/FeBr3_3) and analyze regioselectivity via LC-MS or 19^19F NMR. Compare with computational models (e.g., Hammett substituent constants) .
  • Contradiction Resolution : If experimental results conflict with predictions (e.g., unexpected para-dominance), investigate steric effects from the cyclopropyl group using X-ray crystallography or DFT .

Q. What strategies resolve discrepancies between observed and predicted 19^19F NMR chemical shifts for this compound?

  • Answer :

  • Data Collection : Acquire 19^19F NMR spectra in deuterated solvents (e.g., CDCl3_3) and compare shifts with fluorinated analogs (e.g., 3-Chloro-4-fluoroaniline: δ ~−115 ppm ).
  • Contradiction Analysis :
  • Solvent Effects : Test shifts in polar (DMSO-d6_6) vs. non-polar solvents.
  • Impurity Interference : Use 2D NMR (COSY, HSQC) to rule out contaminants.
  • Computational Validation : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model shifts and identify conformational influences .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in catalytic or biological applications?

  • Answer :

  • Stability Profiling :
  • pH Studies : Incubate in buffers (pH 2–12) and monitor decomposition via UV-Vis or LC-MS. Fluoroanilines are typically stable in neutral conditions but hydrolyze under strong acids/bases.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine decomposition temperature (Td_d). Compare with structurally similar compounds like 4-Fluoro-2-methylaniline (bp 90–92°C/16mm ).
  • Application Implications : If instability is observed, modify synthetic routes (e.g., protective group strategies) or explore derivatives with enhanced resilience .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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